molecular formula C16H20BNO4 B1407911 2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1439378-09-2

2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1407911
CAS RN: 1439378-09-2
M. Wt: 301.1 g/mol
InChI Key: HMPVVEDTGNTLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, often referred to as OTD, is a chemical compound with a unique structure and a wide range of potential applications. OTD has been the subject of numerous research studies in the past few years due to its interesting properties and potential applications.

Scientific Research Applications

OTD has been studied extensively for its potential scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a reagent for the preparation of various compounds, and as a ligand in coordination chemistry. OTD has also been studied for its potential use as a fluorescent probe for imaging and for its potential use in drug delivery systems.

Mechanism of Action

OTD has been found to act as a Lewis base, forming strong bonds with electron-deficient species. This allows it to act as a ligand in coordination chemistry and to form complexes with transition metals. OTD has also been found to act as a catalyst, promoting the formation of desired products in a variety of organic reactions.
Biochemical and Physiological Effects
OTD has been found to have no significant biochemical or physiological effects in laboratory tests. It is considered to be non-toxic and non-irritating.

Advantages and Limitations for Lab Experiments

OTD is advantageous for laboratory experiments due to its high yields, its low cost, and its non-toxic nature. However, it has a limited range of applications and is not suitable for some types of reactions.

Future Directions

Potential future directions for OTD include its use in the synthesis of new compounds, its use as a catalyst in a variety of reactions, its use as a fluorescent probe for imaging, and its use in drug delivery systems. Additionally, OTD could be used to study the effects of Lewis bases on transition metal complexes and to study the properties of coordination complexes. Finally, further research could be done to optimize the synthesis method of OTD and to identify new potential applications.

properties

IUPAC Name

2-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(11(7-12)8-18)20-13-9-19-10-13/h5-7,13H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPVVEDTGNTLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3COC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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